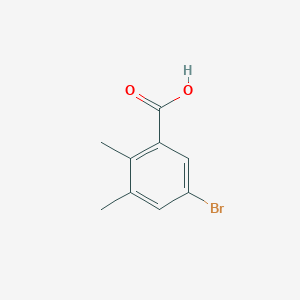

5-Bromo-2,3-dimethylbenzoic acid

Description

Properties

IUPAC Name |

5-bromo-2,3-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZLDHYJFFDDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302929 | |

| Record name | 5-Bromo-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5613-27-4 | |

| Record name | 5-Bromo-2,3-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2,3 Dimethylbenzoic Acid and Analogues

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of 5-Bromo-2,3-dimethylbenzoic acid, a key intermediate in the production of pharmaceuticals, relies on established principles of organic chemistry, particularly electrophilic aromatic substitution. The strategic placement of the bromine atom at the 5-position on the 2,3-dimethylbenzoic acid core is governed by the directing effects of the substituents on the aromatic ring.

The most direct approach to synthesizing this compound is through the electrophilic bromination of 2,3-dimethylbenzoic acid. In this reaction, the carboxylic acid and the two methyl groups on the benzene (B151609) ring influence the position of the incoming bromine atom. The carboxylic acid group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of the bromination.

Several brominating agents and conditions have been explored to achieve optimal regioselectivity. Common methods include the use of molecular bromine (Br₂) with a Lewis acid catalyst like iron (Fe) or aluminum bromide (AlBr₃), or N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid (H₂SO₄). For instance, using NBS in 80% sulfuric acid at 50°C can lead to a purity of approximately 93% for the desired 5-bromo isomer. Another patented industrial method employs 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid, which has been reported to achieve a yield of 88%.

The reaction temperature is a critical parameter to control, with lower temperatures (0 to 5 °C) in an aqueous alkaline medium often favoring higher regioselectivity by minimizing side reactions. The formation of the sodium salt of the carboxylic acid by adding sodium hydroxide (B78521) can enhance solubility and reactivity.

Table 1: Comparison of Direct Bromination Methods for 2,3-Dimethylbenzoic Acid

| Brominating Agent/System | Catalyst/Solvent | Temperature (°C) | Reported Yield/Purity | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Iron (Fe) or AlBr₃ | 60-80 | ~70-85% purity | |

| N-Bromosuccinimide (NBS) | 80% aq. H₂SO₄ | 50 | ~93% purity | |

| 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione | Conc. H₂SO₄ | Not specified | 88% yield | |

| Bromine (Br₂) | Aqueous NaOH | 0-5 | High regioselectivity |

In cases where direct bromination does not provide the desired isomer in sufficient purity or yield, multi-step synthetic routes starting from various precursors are employed. These methods offer greater control over the final product's structure.

The synthesis of this compound can be envisioned to start from 2-methylbenzoic acid. A plausible, though not explicitly detailed in the provided search results for this specific target, synthetic sequence could involve the protection of the carboxylic acid group, followed by a directed ortho-lithiation and subsequent methylation to introduce the second methyl group at the 3-position. Bromination at a later stage would then be directed by the existing substituents.

A documented synthesis of a related compound, 5-bromo-2-methylbenzoic acid, involves the direct bromination of 2-methylbenzoic acid with bromine in concentrated sulfuric acid. chemicalbook.com This reaction, however, yields a mixture of isomers (5-bromo and 3-bromo), necessitating purification by recrystallization to isolate the desired 5-bromo isomer. chemicalbook.comgoogle.com This highlights the regioselectivity challenges that can arise and the importance of purification in multi-step syntheses.

As discussed in the direct bromination section, 2,3-dimethylbenzoic acid is the most common and direct precursor for the synthesis of this compound. The primary challenge in this approach is achieving high regioselectivity for the 5-bromo isomer over other possible brominated products. The methods to control this have been a subject of significant research, leading to the development of optimized reaction conditions and the use of specific brominating agents.

While not a direct precursor for this compound, 2-chlorobenzonitrile (B47944) serves as a valuable starting material for the synthesis of related brominated benzoic acids, such as 5-bromo-2-chlorobenzoic acid. google.comwipo.int The synthesis involves a two-step process: first, the bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid in the presence of a base and subsequent acidification. google.comwipo.int This approach demonstrates the utility of the nitrile group as a precursor to the carboxylic acid functionality in the synthesis of substituted benzoic acids. The advantage of this method is often cited as having a simple process, high safety, and the use of readily available and inexpensive raw materials, leading to high yield and purity of the final product. wipo.int

Multi-step Synthesis from Precursors

Optimization of Synthetic Reaction Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of by-products. Key parameters that are often adjusted include the choice of brominating agent, solvent, catalyst, temperature, and reaction time.

For the direct bromination of 2,3-dimethylbenzoic acid, the selection of the brominating agent and the solvent system is paramount in controlling regioselectivity. The use of N-bromosuccinimide (NBS) in sulfuric acid has been shown to offer better regioselectivity compared to molecular bromine with a Lewis acid catalyst. The concentration of the sulfuric acid and the reaction temperature are also critical factors that need to be fine-tuned.

Recent advancements in catalysis have also provided new avenues for optimizing the synthesis of brominated benzoic acids. For example, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. nih.gov While not specifically detailed for this compound in the provided results, these modern catalytic methods offer potential for developing more efficient and selective synthetic routes in the future.

Solvent Effects on Yield and Selectivity

The choice of solvent plays a critical role in the synthesis of this compound and its analogues, significantly influencing reaction yield and chemoselectivity. In the bromination of 2,3-dimethylbenzoic acid, the solvent system can dictate the regioselectivity of the bromination and the formation of byproducts.

For instance, in the synthesis of a related compound, 5-bromo-2-(3-methyl-2-butenyloxy)benzylidenemalonic acid dimethyl ester, the use of aprotic solvents exclusively led to intramolecular ene reaction (IER) products. clockss.org However, switching to protic solvents introduced competitive reactions, including intramolecular hetero-Diels-Alder reactions and Claisen rearrangements, highlighting the solvent's profound impact on the reaction pathway. clockss.org While a direct study on this compound was not the primary focus, the observed solvent-dependent chemoselectivity provides valuable insights. clockss.org

In recrystallization processes aimed at purifying 5-bromo-2-alkylbenzoic acids, a variety of solvents are employed to remove positional isomers like 3-bromo-2-alkylbenzoic acid. google.com These include alcohols (methanol, ethanol (B145695), 2-propanol), esters (ethyl acetate, methyl acetate), nitriles (acetonitrile), ethers (THF, 1,4-dioxane), halogenated hydrocarbons (methylene chloride, chloroform), and hydrocarbon solvents (toluene, heptane). google.com The selection of the appropriate recrystallization solvent is crucial for achieving high purity.

A study on the synthesis of 5-bromo-2-methylbenzoic acid demonstrated the use of ethanol for recrystallization. chemicalbook.com The crude product was dissolved in hot ethanol and then cooled to precipitate the purified product, significantly improving the ratio of the desired 5-bromo isomer to the 3-bromo isomer. chemicalbook.com

The following table summarizes the effect of different solvent types on the synthesis and purification of bromo-dimethylbenzoic acid analogues:

| Solvent Type | Reaction Stage | Observed Effect |

| Aprotic Solvents | Synthesis | Favors specific reaction pathways, such as intramolecular ene reactions. clockss.org |

| Protic Solvents | Synthesis | Can lead to a variety of competitive reactions, affecting chemoselectivity. clockss.org |

| Alcohols (e.g., Ethanol) | Purification | Effective for recrystallization and removal of positional isomers. google.comchemicalbook.com |

| Esters, Ethers, etc. | Purification | Used in recrystallization to isolate the desired product with high purity. google.com |

Reagent Selection and Stoichiometry

The choice of brominating agent and the stoichiometry of the reactants are paramount in achieving high yields and purity in the synthesis of this compound. Common methods involve the direct bromination of 2,3-dimethylbenzoic acid.

One established method utilizes bromine (Br₂) with a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). This approach, however, can lead to the formation of di-brominated by-products and typically achieves a purity of around 70–85%. A more selective method employs N-bromosuccinimide (NBS) in aqueous sulfuric acid (H₂SO₄), which can yield purities of approximately 93%. The use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid has been reported to achieve an 88% yield.

The stoichiometry of the reagents is also a critical factor. For instance, in the synthesis of a related dibrominated compound, controlling the molar ratio of the starting material to NBS was found to be crucial in minimizing the formation of mono-brominated impurities. mdpi.com Similarly, in Friedel-Crafts acylation reactions involving bromo-benzoic acid derivatives, the molar ratio of the reactants and the catalyst (e.g., AlCl₃) must be carefully controlled to maximize yield and prevent side reactions. mdpi.com

The table below outlines common reagents and their impact on the synthesis:

| Reagent | Role | Typical Outcome |

| Bromine (Br₂) with Fe/AlBr₃ | Brominating Agent | ~70-85% purity, potential for di-brominated by-products. |

| N-bromosuccinimide (NBS) in H₂SO₄ | Brominating Agent | Higher regioselectivity, ~93% purity. |

| 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | Brominating Agent | High yield (~88%). |

| Aluminum chloride (AlCl₃) | Friedel-Crafts Catalyst | Molar ratio must be optimized to maximize yield. mdpi.com |

Temperature and Time Parameter Studies

Temperature and reaction time are critical parameters that must be meticulously controlled to ensure the successful synthesis of this compound. The optimal temperature range for the bromination of 2-alkylbenzoic acids in the presence of sulfuric acid is typically between -30°C and 120°C, with a preferred range of -10°C to 70°C for dissolving the starting material. google.com The reaction time can vary from 0.5 to 24 hours. google.com

In the direct bromination of 2,3-dimethylbenzoic acid using Br₂ and a catalyst, temperatures are generally maintained between 60–80°C. When using NBS in 80% H₂SO₄, a lower temperature of 50°C is effective. For the synthesis of 5-bromo-2-methylbenzoic acid, the bromination of 2-methylbenzoic acid with bromine in concentrated sulfuric acid is conducted at 25°C for 20 hours. chemicalbook.com

Temperature control is also vital during the work-up and purification stages. For example, during the recrystallization of crude 5-bromo-2-methylbenzoic acid from ethanol, the solution is first heated to 70°C to dissolve the solid, then cooled to 20°C, and further stirred at or below 10°C for several hours to ensure complete precipitation of the purified product. chemicalbook.com

Studies on related syntheses have shown that elevated temperatures can lead to an increase in impurities. mdpi.com For instance, in a Friedel-Crafts reaction, increasing the temperature to 30 ± 5°C resulted in more impurities and a lower yield compared to running the reaction at 15 ± 5°C. mdpi.com

The following table summarizes the impact of temperature and time on different stages of the synthesis:

| Stage | Reagents | Temperature | Time | Impact |

| Bromination | 2,3-dimethylbenzoic acid, Br₂, Fe/AlBr₃ | 60–80°C | - | Standard conditions for direct bromination. |

| Bromination | 2,3-dimethylbenzoic acid, NBS, H₂SO₄ | 50°C | - | Effective for selective bromination. |

| Bromination | 2-methylbenzoic acid, Br₂, H₂SO₄ | 25°C | 20 hours | Leads to a mixture of 5-bromo and 3-bromo isomers. chemicalbook.com |

| Recrystallization | Crude bromo compound, ethanol | 70°C then cool to ≤10°C | Several hours | Crucial for isolating the high-purity product. chemicalbook.com |

| Related Friedel-Crafts Reaction | - | 15 ± 5°C vs. 30 ± 5°C | - | Lower temperature minimizes impurity formation. mdpi.com |

Innovative and Sustainable Synthetic Approaches

Photochemical Radical Bromination Techniques

Photochemical methods offer a promising alternative to traditional bromination techniques, often proceeding at room temperature and avoiding the need for radical initiators. wuxiapptec.com In a study on the benzylic bromination of a related substrate, a continuous flow photochemical process was developed. wuxiapptec.com This method utilized N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source and blue LED light for irradiation. wuxiapptec.com

The mechanism is believed to involve the light-induced formation of bromine radicals (Br•), which then abstract a hydrogen atom from the substrate, leading to the desired brominated product. wuxiapptec.com A key finding was that DBDMH also acts as a scavenger for hydrogen bromide (HBr), which can catalyze undesired side reactions. wuxiapptec.com The use of continuous flow technology allowed for precise control over irradiation and residence time, resulting in a robust process with minimal byproduct formation. wuxiapptec.com While this specific example does not detail the synthesis of this compound itself, the principles of photochemical radical bromination could be adapted for this purpose.

The table below highlights key aspects of this innovative technique:

| Parameter | Description |

| Reaction Type | Photochemical Radical Bromination |

| Light Source | Blue LEDs |

| Brominating Agents | N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| Key Advantage | Avoids radical initiators, proceeds at room temperature, high selectivity. wuxiapptec.com |

| Technology | Continuous Flow Photoreactor |

Transition-Metal-Free Decarboxylative Bromination Methodologies

A significant advancement in the synthesis of aryl bromides is the development of transition-metal-free decarboxylative bromination methods. nih.govrsc.org This approach is particularly relevant as it allows for the conversion of aromatic carboxylic acids directly into aryl bromides, offering a potential alternative route to compounds like this compound, starting from a different precursor. nih.govrsc.org

This Hunsdiecker-type reaction has been successfully applied to a range of electron-rich aromatic and heteroaromatic acids, which were previously considered poor substrates for such transformations. nih.govrsc.org The reaction is attractive due to its simplicity, low cost, and the avoidance of transition metals. nih.gov Interestingly, mechanistic studies suggest that this process may not involve radical intermediates, which is a departure from the classical Hunsdiecker reaction pathway. nih.govrsc.org Polymethylated benzoic acids, which are structurally related to 2,3-dimethylbenzoic acid, have shown good reactivity under these conditions. nih.gov

This methodology represents a valuable tool for synthetic chemists, providing a more sustainable and cost-effective means of producing aryl bromides from readily available carboxylic acids. manchester.ac.uk

| Feature | Description |

| Reaction Type | Transition-Metal-Free Decarboxylative Bromination |

| Substrates | Electron-rich aromatic and heteroaromatic carboxylic acids. nih.govrsc.org |

| Key Advantages | Avoids transition metals, uses low-cost starting materials, scalable. nih.gov |

| Mechanistic Insight | May not proceed via a radical pathway. nih.govrsc.org |

Challenges in Scalable Synthesis and Impurity Control

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, primarily related to impurity control and process robustness.

In other related syntheses, the formation of di-brominated or other side products is a concern. mdpi.com Controlling the stoichiometry of reagents and reaction conditions, such as temperature, is crucial to minimize these impurities. mdpi.com For large-scale production, ensuring consistent temperature control can be challenging due to the decreased surface-area-to-volume ratio in larger reactors, which can affect heat dissipation and potentially lead to runaway reactions or increased impurity formation. mdpi.com

Furthermore, the choice of reagents can introduce impurities that need to be monitored and controlled. For example, when using N-bromosuccinimide (NBS), the succinimide (B58015) byproduct may need to be removed and its levels controlled in the final product. mdpi.com Gas chromatography has been used to detect and quantify such residual impurities. mdpi.com

A scalable process for a key intermediate in the synthesis of SGLT2 inhibitors, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was successfully developed, highlighting the feasibility of large-scale production with appropriate process optimization. researchgate.net

The following table summarizes the key challenges and mitigation strategies in the scalable synthesis of this compound and its analogues:

| Challenge | Mitigation Strategy |

| Formation of Positional Isomers (e.g., 3-bromo) | Purification by recrystallization with appropriate solvent selection. google.comchemicalbook.com |

| Formation of Di-brominated By-products | Precise control of reagent stoichiometry and reaction conditions. mdpi.com |

| Temperature Control at Scale | Careful engineering of reactors to ensure efficient heat dissipation. mdpi.com |

| Residual Impurities from Reagents (e.g., succinimide) | Development of analytical methods (e.g., GC) for detection and control; purification steps. mdpi.com |

Elucidating Chemical Reactivity and Functionalization of 5 Bromo 2,3 Dimethylbenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a cornerstone of the reactivity of 5-Bromo-2,3-dimethylbenzoic acid, enabling the formation of numerous derivatives.

Esterification Reactions and Derivative Formation

Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation for this compound. This reaction produces esters, which are often valuable intermediates in organic synthesis. For instance, the reaction of this compound with a simple alcohol like ethanol (B145695), typically catalyzed by a strong acid such as sulfuric acid, would yield ethyl 5-bromo-2,3-dimethylbenzoate. The general conditions for such Fischer esterification reactions can, however, be influenced by steric hindrance from the ortho methyl groups, potentially requiring more forcing conditions compared to less substituted benzoic acids. msu.edu

The formation of various ester derivatives is crucial for modifying the compound's physical and chemical properties, such as solubility and volatility.

| Reactant (Alcohol) | Product (Ester) | General Reaction Conditions |

| Methanol (B129727) | Methyl 5-bromo-2,3-dimethylbenzoate | Acid catalyst (e.g., H₂SO₄), heat |

| Ethanol | Ethyl 5-bromo-2,3-dimethylbenzoate | Acid catalyst (e.g., H₂SO₄), heat |

| Propanol | Propyl 5-bromo-2,3-dimethylbenzoate | Acid catalyst (e.g., H₂SO₄), heat |

| Isopropanol | Isopropyl 5-bromo-2,3-dimethylbenzoate | Acid catalyst (e.g., H₂SO₄), heat |

Amidation and Other Carboxylic Acid Transformations

Beyond esterification, the carboxylic acid moiety can undergo amidation to form amides. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. bohrium.com Direct amidation of the carboxylic acid with an amine is also possible, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.com These amide derivatives are of significant interest due to their presence in many biologically active molecules.

Other transformations of the carboxylic acid group include its reduction to the corresponding alcohol, 5-bromo-2,3-dimethylbenzyl alcohol, using strong reducing agents like lithium aluminum hydride.

Transformations Involving the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key site for a variety of substitution and coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecular frameworks.

Nucleophilic Aromatic Substitution Reactions

While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.orgmasterorganicchemistry.com For this compound, direct substitution of the bromine atom by a nucleophile is challenging due to the electron-rich nature of the benzene (B151609) ring, which is further enhanced by the electron-donating methyl groups. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this case. libretexts.orgmasterorganicchemistry.com The mechanism for such a reaction, if it were to occur, would likely proceed through an addition-elimination pathway, forming a transient Meisenheimer complex. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

The bromine atom and the two methyl groups on the benzene ring influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. libretexts.org The methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. libretexts.org In this compound, the positions ortho and para to the activating methyl groups and the bromine atom will be the most likely sites for electrophilic attack. However, the existing substitution pattern leaves limited positions available for further substitution. The position C6 is ortho to one methyl group and meta to the other and the bromine, while C4 is para to one methyl group and ortho to the bromine. The steric hindrance from the adjacent methyl groups could also play a significant role in directing the incoming electrophile. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid) and further halogenation (using Br₂ and a Lewis acid catalyst like FeBr₃). libretexts.orgmasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide functionality of this compound makes it an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The Suzuki coupling of this compound with an arylboronic acid would lead to the formation of a biaryl compound. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is a valuable tool for the synthesis of substituted alkenes. For example, reacting this compound with an alkene like styrene (B11656) would yield a stilbene (B7821643) derivative. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.netorganic-chemistry.org The Sonogashira coupling of this compound with an alkyne would result in the formation of an aryl-alkyne derivative. This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes. libretexts.org

The following table summarizes the key features of these important cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

Influence of Methyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the interplay of electronic and steric effects of its substituents: the two methyl groups, the bromine atom, and the carboxylic acid group. When considering the influence of the methyl groups, it is essential to analyze their collective impact on the electron density and accessibility of the benzene ring.

Methyl groups are known to be activating substituents in electrophilic aromatic substitution reactions. msu.edu They exert a positive inductive effect (+I) and a hyperconjugation effect, both of which donate electron density to the aromatic ring. quora.com This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. In the case of this compound, the two methyl groups at the C2 and C3 positions work in concert to enhance the reactivity of the ring compared to an unsubstituted benzoic acid.

Furthermore, the presence of substituents, particularly at positions ortho to each other (the C2 and C3 methyl groups), introduces significant steric hindrance. learncbse.in This steric bulk can impede the approach of reactants to adjacent positions on the ring, potentially influencing the regioselectivity of further substitutions. acs.org For instance, the steric hindrance from the methyl groups might disfavor substitution at the C4 position. Structure-activity relationship studies on substituted benzoic acids have confirmed that both electronic and steric effects are crucial in predicting reactivity, with steric hindrance around a reaction site often decreasing reaction rates as strongly as electronic effects influence them. nih.gov

Derivatization Strategies for Novel Compounds and Ligands

This compound is a valuable intermediate in organic synthesis, offering multiple reaction sites for derivatization: the carboxylic acid group and the bromo-substituted aromatic ring. These functionalities allow for a diverse range of chemical transformations to generate novel compounds and ligands for various applications in medicinal chemistry and materials science.

Reactions at the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into other functional groups. Standard transformations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

Amidation: Activation of the carboxylic acid followed by reaction with an amine produces amides. For example, a multi-step, one-pot synthesis starting from 2-amino-3-methylbenzoic acid (a related precursor) involves the formation of a benzoxazinedione intermediate, which is then reacted with an amine like methylamine (B109427) to form an amide. sioc-journal.cn

Reduction: The carboxylic acid can be reduced to a primary alcohol, though this often requires strong reducing agents.

Reactions Involving the Bromo Substituent:

The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. These methods are powerful tools for creating more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile method for forming new carbon-carbon bonds. The mechanism proceeds through steps of oxidative addition, transmetalation, and reductive elimination.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine, also using a palladium catalyst.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon triple bond.

A notable application of a similar compound, 5-bromo-2-methylbenzoic acid, is as a starting material in the synthesis of canagliflozin, an anti-diabetic drug. google.com This highlights the utility of such bromo-substituted benzoic acids as key building blocks in the synthesis of complex pharmaceutical agents.

The following table summarizes some derivatization strategies and the resulting compound classes.

| Starting Material | Reaction Type | Reagent/Catalyst Example | Resulting Compound Class |

| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Biaryl compounds |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl amines |

| This compound | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl alkynes |

| This compound | Esterification | Alcohol, Acid catalyst | Benzoic acid esters |

| This compound | Amidation | Amine, Coupling agent | Benzamides |

These derivatization strategies demonstrate the versatility of this compound as a scaffold for generating a wide array of functionalized molecules with potential applications in various fields of chemical research.

Spectroscopic Characterization Techniques for Structural Elucidation of 5 Bromo 2,3 Dimethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. For 5-Bromo-2,3-dimethylbenzoic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the protons of the two methyl groups.

The carboxylic acid proton (-COOH) is typically observed as a broad singlet in the downfield region of the spectrum, usually above 10 ppm. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the benzene (B151609) ring. There are two aromatic protons in this compound, located at positions 4 and 6. These protons are not chemically equivalent and will appear as distinct signals, typically as doublets due to coupling with each other. Their chemical shifts are influenced by the electronic effects of the surrounding substituents (the bromine atom, the carboxylic acid group, and the two methyl groups). Generally, aromatic protons in such substituted benzoic acids resonate in the range of 7.2 to 8.0 ppm. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | > 10 | Singlet (broad) | Shift is solvent and concentration dependent. |

| Ar-H (Position 4 or 6) | ~7.5 - 7.9 | Doublet | Represents one of the two aromatic protons. |

| Ar-H (Position 6 or 4) | ~7.5 - 7.9 | Doublet | Represents the second aromatic proton. |

| -CH₃ (Position 2 or 3) | ~2.1 - 2.5 | Singlet | Represents one of the two methyl groups. rsc.org |

| -CH₃ (Position 3 or 2) | ~2.1 - 2.5 | Singlet | Represents the second methyl group. rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. In the ¹³C NMR spectrum of this compound, a signal is expected for each unique carbon atom.

The spectrum will feature a signal for the carboxylic acid carbon (-COOH), typically in the range of 165-180 ppm. The six aromatic carbons will also produce distinct signals in the aromatic region (approximately 120-145 ppm). The carbons directly attached to substituents (C1-COOH, C2-CH₃, C3-CH₃, C5-Br) will have chemical shifts significantly influenced by those groups. The carbon bearing the bromine atom (C5) will show a reduced peak intensity due to the quadrupolar effect of the bromine nucleus. Finally, the two methyl carbons will appear in the upfield region of the spectrum, generally between 15 and 25 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | 165 - 180 | Carboxylic acid carbon. |

| Aromatic C-1 | ~130 - 135 | Carbon attached to the carboxylic acid group. |

| Aromatic C-2 | ~135 - 140 | Carbon attached to a methyl group. |

| Aromatic C-3 | ~135 - 140 | Carbon attached to a methyl group. |

| Aromatic C-4 | ~130 - 135 | Aromatic CH. |

| Aromatic C-5 | ~120 - 125 | Carbon attached to Bromine. |

| Aromatic C-6 | ~130 - 135 | Aromatic CH. |

| -CH₃ (Position 2 or 3) | 15 - 25 | Methyl carbon. |

| -CH₃ (Position 3 or 2) | 15 - 25 | Methyl carbon. |

Advanced NMR Techniques (e.g., 2D NMR)

While 1D NMR spectra provide essential information, complex structures or ambiguous assignments often necessitate the use of two-dimensional (2D) NMR experiments. These techniques reveal correlations between different nuclei, helping to piece together the molecular structure with greater certainty. carlroth.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons at positions 4 and 6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It would be used to definitively assign the signals for the aromatic C-H carbons (C4 and C6) and the two methyl groups by correlating their proton and carbon signals. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₉H₉BrO₂), the molecular weight is approximately 229.07 g/mol . A key feature in the mass spectrum will be the molecular ion peak cluster. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺.

Common fragmentation pathways for aromatic carboxylic acids involve the loss of small, stable neutral molecules or radicals.

Loss of a hydroxyl radical (-OH): A peak corresponding to [M-17]⁺ is common for carboxylic acids.

Loss of a carboxyl group (-COOH): A peak corresponding to [M-45]⁺ is another characteristic fragmentation.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 228/230 | [C₉H₉BrO₂]⁺ | Molecular ion peak cluster ([M]⁺ and [M+2]⁺) showing the characteristic bromine isotope pattern. |

| 211/213 | [C₉H₈BrO]⁺ | Loss of a hydroxyl radical (-OH) from the molecular ion ([M-17]⁺). |

| 183/185 | [C₈H₈Br]⁺ | Loss of the carboxyl group (-COOH) from the molecular ion ([M-45]⁺). |

| 104 | [C₈H₈]⁺ | Loss of bromine from the [M-COOH]⁺ fragment. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for purifying a compound before MS analysis. For derivatives of this compound, LC-MS allows for the separation of reactants, products, and byproducts, with subsequent mass analysis providing molecular weight and structural information for each component. Reversed-phase chromatography, often using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a formic acid modifier), is commonly employed for the separation of such aromatic acids. vu.edu.au Electrospray ionization (ESI) in negative ion mode is typically effective, as it readily deprotonates the carboxylic acid to form a [M-H]⁻ ion, which can then be detected by the mass spectrometer.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. UPLC-MS is a powerful tool for the quantitative analysis of this compound and its derivatives, even at very low concentrations in complex matrices. nih.gov The enhanced separation efficiency allows for better resolution of closely related isomers or metabolites, providing more accurate and reliable data for research and quality control purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.indexcopernicus.com

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the detailed structural analysis of molecules like this compound. indexcopernicus.com By analyzing the vibrational modes of the molecule, specific bands in the spectra can be assigned to corresponding molecular motions.

Functional Group Identification and Band Assignments

In the structural analysis of aromatic carboxylic acids, specific regions of the IR and Raman spectra are indicative of particular functional groups. For a molecule similar to this compound, such as 2-amino-5-bromobenzoic acid, the C-H stretching vibrations of the phenyl ring are typically observed above 3000 cm⁻¹. indexcopernicus.com Specifically, a band at 3121 cm⁻¹ in the Raman spectrum is assigned to this C-H stretching mode. indexcopernicus.com

The carbon-carbon stretching vibrations within the benzene ring are expected in the 1400-1650 cm⁻¹ region. For a related compound, these are identified at 1623, 1561, 1410, and 1360 cm⁻¹ in the IR spectrum and at 1651, 1525, 1417, and 1333 cm⁻¹ in the Raman spectrum. indexcopernicus.com The in-plane and out-of-plane C-H bending vibrations are anticipated between 1000-1300 cm⁻¹ and 700-1000 cm⁻¹, respectively. indexcopernicus.com

Functionalization of the benzene ring, as seen with the bromine and methyl groups in this compound, can lead to shifts in the observed frequencies of these vibrational modes. libretexts.org

Table 1: Illustrative Vibrational Band Assignments for Aromatic Carboxylic Acids

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretching (Aromatic) | > 3000 |

| C=O Stretching (Carboxylic Acid) | 1680 - 1740 |

| C-C Stretching (Aromatic) | 1400 - 1650 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 700 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.

Studies on similar brominated aromatic compounds, such as 5-bromouracil (B15302) and 5-bromo-2'-deoxyuridine, reveal that excitation with UV photons can lead to the population of ππ* states. rsc.org The specific wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system. For instance, 2-(toluene-4-sulfonylamino)-benzoic acid exhibits solvatochromism, where the UV-Vis absorption is influenced by the solvent medium. researchgate.net This phenomenon is due to differential stabilization of the ground and excited electronic states by the solvent.

X-ray Diffraction Analysis

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. units.it

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining precise molecular structures, including bond lengths, bond angles, and crystal packing information. nih.gov For substituted benzoic acids, SCXRD studies provide detailed conformational data. For example, the crystal structure of 2,6-dimethyl-1,4-dihydrobenzoic acid was determined to be in the monoclinic space group P2₁/n with specific lattice parameters. rsc.org Similarly, the structure of 4-(4-Bromobenzenesulfonamido)benzoic acid reveals characteristic carboxylic acid dimers formed through hydrogen bonding. researchgate.net

Table 2: Example Crystallographic Data for a Substituted Benzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.922(1) |

| b (Å) | 7.890(1) |

| c (Å) | 12.251(2) |

| β (°) | 86.57(1) |

| Z | 4 |

| Data for 2,6-dimethyl-1,4-dihydrobenzoic acid. rsc.org |

Analysis of Intermolecular and Intramolecular Interactions (e.g., C-H...π, hydrogen bonding)

The crystal structure of a molecule is stabilized by a network of intermolecular and intramolecular interactions. In substituted benzoic acids, hydrogen bonding is a predominant interaction, often leading to the formation of dimers where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used technique for these purposes.

In the synthesis of 5-bromo-2-alkylbenzoic acids, HPLC is employed to monitor the reaction progress and evaluate the purity of the final product. google.com The separation of this compound from its positional isomers, such as 3-bromo-2-alkylbenzoic acids, can be achieved through methods like recrystallization from various solvents including alcohols, esters, nitriles, ethers, and hydrocarbons. google.com The purity of the isolated compound is often determined by HPLC, with purities exceeding 99% being achievable. google.com

Denaturing High-Performance Liquid Chromatography (DHPLC) has also been utilized in the analysis of oligonucleotides containing modified bases like 5-bromo-2'-deoxycytidine, demonstrating the versatility of chromatographic techniques. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution, sensitivity, and the ability to analyze complex mixtures. The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

For substituted benzoic acids, reversed-phase HPLC is the most common mode of separation. nih.govhelixchrom.com In this approach, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase, which is often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). nih.gov The retention of this compound is primarily governed by hydrophobic interactions between the dimethylphenyl and bromo substituents and the stationary phase. The carboxylic acid moiety provides some polarity, and its ionization state, controlled by the mobile phase pH, can significantly influence retention time. sielc.com

The selection of the mobile phase composition is critical for achieving optimal separation of this compound from its potential impurities or related derivatives. sigmaaldrich.cn An acidic mobile phase, often achieved by adding formic acid, acetic acid, or a phosphate (B84403) buffer, is typically used to suppress the ionization of the carboxylic acid group. This leads to increased retention and improved peak shape. The organic modifier concentration is adjusted to control the elution strength; a higher concentration of the organic solvent will decrease the retention time.

Detection is commonly performed using a UV detector, as the benzene ring in this compound exhibits strong chromophoric properties. upb.ro The selection of the detection wavelength is optimized to maximize sensitivity for the analyte of interest. For more definitive identification, HPLC can be coupled with a mass spectrometer (HPLC-MS), which provides valuable information about the molecular weight of the analyte and its fragments.

A typical HPLC method for the analysis of substituted benzoic acids might employ the following conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 230 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents a generalized set of HPLC conditions for benzoic acid derivatives and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates the use of a system capable of handling much higher backpressures.

The principles of separation in UPLC are the same as in HPLC, primarily relying on reversed-phase chromatography for compounds like this compound. However, the use of smaller particles results in much sharper and narrower peaks, leading to superior separation efficiency and the ability to resolve closely eluting impurities. This is particularly advantageous when analyzing complex reaction mixtures or for the trace-level quantification of derivatives.

The benefits of UPLC for the analysis of this compound and its derivatives include significantly shorter analysis times, often by a factor of 5 to 10, and reduced solvent consumption, making it a more environmentally friendly and cost-effective technique. The increased sensitivity of UPLC is also a major advantage, allowing for the detection and quantification of very low levels of analytes.

UPLC systems, when coupled with tandem mass spectrometry (UPLC-MS/MS), provide an exceptionally powerful tool for the structural characterization of this compound derivatives. chromatographyonline.com This combination allows for highly selective and sensitive detection, enabling the identification of metabolites or degradation products even in complex matrices.

A representative UPLC method for a related compound might involve the following parameters:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A time-programmed gradient from A to B |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV or MS/MS |

| Temperature | 40 - 50 °C |

This table illustrates typical UPLC conditions that would be adapted and optimized for the specific properties of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility. The most common derivatization method for carboxylic acids is esterification, for example, by converting the carboxylic acid to its methyl ester.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. Compounds with a higher affinity for the stationary phase will travel through the column more slowly, resulting in their separation.

The choice of the GC column is critical for the successful separation of derivatized this compound and its isomers or related compounds. A variety of stationary phases with different polarities are available. For general-purpose analysis of aromatic compounds, a non-polar or mid-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is often suitable. nist.gov

A study on the determination of dimethylbenzoic acid (DMBA) isomers in urine utilized GC with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.gov Although the specific compound was different, the methodology highlights the applicability of GC for analyzing this class of compounds after appropriate sample preparation, which involved hydrolysis and extraction followed by derivatization. nih.gov For the definitive identification of this compound derivatives, GC coupled with mass spectrometry (GC-MS) is the preferred technique. GC-MS provides a mass spectrum for each separated component, which serves as a molecular fingerprint and allows for confident structural elucidation.

Typical GC conditions for the analysis of a derivatized benzoic acid are outlined below:

| Parameter | Condition |

| Derivatization | Esterification (e.g., with methanol and an acid catalyst) |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-polydimethylsiloxane (or similar) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | A programmed temperature ramp (e.g., 100 °C to 250 °C) |

| Injector Temperature | 250 °C |

| Detector | FID or MS |

| Detector Temperature | 280 °C |

This table provides a general framework for a GC method. The derivatization protocol and temperature program would need to be specifically developed for this compound.

Advanced Research Applications of 5 Bromo 2,3 Dimethylbenzoic Acid in Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Organic Molecules

As a substituted benzoic acid, 5-Bromo-2,3-dimethylbenzoic acid is recognized as a valuable building block in organic synthesis. cymitquimica.combldpharm.combldpharm.comchiralen.combldpharm.com The reactivity of its distinct functional groups—the carboxylic acid and the bromine atom—can be selectively harnessed to build intricate molecular architectures. The bromine atom, for instance, is an excellent functional group for carbon-carbon bond formation through various cross-coupling reactions.

One notable example is the Suzuki-Miyaura reaction, where the bromine atom can be substituted with a wide range of organic groups, serving as a precursor for these coupling reactions. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, further expanding its synthetic utility. The presence and position of the two methyl groups also influence the compound's reactivity and the stereochemistry of its products.

Synthesis of Fine Chemicals

While specific, large-scale industrial applications in fine chemical synthesis are not extensively documented in publicly available research, the structural motifs of this compound make it a candidate for creating specialized organic molecules. Its utility in academic and laboratory-scale synthesis is primarily as a starting material or an intermediate. The ability to perform selective reactions at either the bromine or the carboxylic acid site allows for a step-wise and controlled assembly of complex target molecules used in research and development.

Preparation of Pharmaceutical Intermediates

Substituted aromatic compounds are fundamental components in a vast number of active pharmaceutical ingredients (APIs). This compound has been identified in patent literature as an intermediate in the synthesis of compounds investigated for their therapeutic potential. For instance, it has been used in the preparation of aniline derivatives intended for therapeutic applications and in the development of EP1 receptor ligands, which are targets for pain management. google.comgoogle.com It is also mentioned in patents related to the synthesis of 3,4-substituted piperidine derivatives that act as renin inhibitors, a class of drugs used to treat hypertension. google.com

In one documented synthetic route, this compound was reacted with (3,5-difluorophenyl)boronic acid in a Suzuki coupling reaction catalyzed by a palladium complex to create a more complex biphenyl structure, highlighting its role as a key intermediate in medicinal chemistry research. google.com

Synthesis of Agrochemicals

The synthesis of modern agrochemicals, such as herbicides, insecticides, and fungicides, often involves halogenated and substituted aromatic intermediates. The structural features of this compound are relevant to this field. The bromo- and methyl-substituted phenyl ring is a common scaffold in various agrochemical products. Although specific research detailing the direct use of this compound for the synthesis of commercial agrochemicals is limited, its potential as a precursor is evident from its chemical reactivity, which is well-suited for creating the complex molecules required for potent and selective biological activity.

Integration into Supramolecular Architectures and Frameworks

The field of materials science has seen a surge in the development of crystalline porous materials, where organic molecules are precisely arranged to form robust, high-surface-area structures. The functional groups on this compound make it a theoretically ideal candidate for incorporation into such advanced materials.

Linker Applications in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers built from organic "linker" molecules connected by metal nodes (in MOFs) or strong covalent bonds (in COFs). The properties of these frameworks—such as pore size, chemical stability, and surface functionality—are directly determined by the geometry and chemical nature of the organic linkers used in their synthesis.

The carboxylic acid group of this compound is a primary coordination site for metal ions, making it a suitable candidate for a linker in MOF synthesis. Furthermore, the bromine atom and methyl groups would project into the pores of the resulting framework, allowing for fine-tuning of the pore's chemical environment or for post-synthetic modification, where the bromine atom could be replaced with other functional groups to alter the material's properties. While specific MOFs or COFs constructed from this compound are not yet prominent in scientific literature, its structure aligns well with the design principles for creating functional, porous materials for applications in gas storage, separation, and catalysis.

Construction of Cocrystals and Salts for Enhanced Properties

Crystal engineering is a powerful strategy for modifying the physicochemical properties of solid-state materials, particularly for pharmaceuticals. By combining an active pharmaceutical ingredient with a benign coformer molecule, it is possible to form a "cocrystal" or a salt with improved properties such as solubility, stability, and bioavailability.

The carboxylic acid group of this compound is an excellent hydrogen bond donor and can also deprotonate to form a carboxylate anion. This makes it an ideal candidate for forming robust intermolecular interactions with other molecules, particularly those containing basic functional groups like amines. Through these interactions, it can act as a coformer to create new crystalline structures (cocrystals or salts) with tailored physical properties. This application is highly relevant for enhancing the performance of pharmaceutical compounds, although specific examples involving this compound require further investigation.

Application in Functional Materials Development

Synthesis of Liquid Crystals

Precursor for Polymers and Dyes

Detailed research findings on the use of this compound as a direct precursor for the synthesis of polymers and dyes are not extensively documented in publicly available scientific literature. The reactivity of the carboxylic acid and the bromo-substituted aromatic ring suggests its potential as a monomer or an intermediate in the synthesis of specialized polymers and dye molecules. However, specific examples of polymers or dyes derived from this compound, along with their characteristic properties and synthesis routes, are not described in the current body of research.

Development of Chemical Probes and Labeling Reagents

Use in Bioconjugation and Labeling Methodologies

There is no specific information available in the reviewed scientific literature regarding the application of this compound in bioconjugation and labeling methodologies. While the development of chemical probes and labeling reagents is a significant area of research, the utilization of this particular compound for such purposes has not been reported.

Feedstock for Biosynthesis Research

Information on the use of this compound as a feedstock in biosynthesis research is not found in the available scientific literature.

Preparation of Ligands for Metal-Catalyzed Reactions

The molecular architecture of this compound, featuring both a carboxylic acid group and a halogenated aromatic ring, makes it a viable candidate for the synthesis of specialized ligands for metal-catalyzed reactions. The carboxylic acid moiety can be transformed into various coordinating groups, while the bromo-substituent offers a site for cross-coupling reactions to introduce further functionalities. These tailored ligands can then be used to modulate the electronic and steric environment of a metal center, thereby influencing the catalytic activity and selectivity in a variety of organic transformations.

The Strategic Role of this compound in Designing Next-Generation Therapeutics

The rational design of bioactive molecules and drug candidates is a cornerstone of modern medicinal chemistry. It involves the intricate process of designing and synthesizing compounds that can interact with specific biological targets to elicit a desired therapeutic effect. Within this field, the selection of appropriate chemical scaffolds and building blocks is paramount. This compound has emerged as a valuable scaffold in this context, offering a unique combination of structural features that medicinal chemists can leverage to fine-tune the pharmacological properties of new drug candidates.

The utility of this compound in drug design stems from the specific arrangement of its substituents on the benzoic acid core. The carboxylic acid group provides a crucial anchor point for interacting with biological targets, often forming hydrogen bonds or ionic interactions with amino acid residues in receptor binding pockets or enzyme active sites.

The presence of two methyl groups at the 2- and 3-positions provides steric bulk and further modifies the lipophilicity of the scaffold. The positioning of these methyl groups can be instrumental in orienting the molecule within a binding site, ensuring a precise fit and maximizing intermolecular interactions. This steric influence can also shield the carboxylic acid group from metabolic enzymes, potentially improving the drug's stability and duration of action. The interplay between the electronic effects of the bromine atom and the steric and lipophilic contributions of the dimethyl groups allows for a high degree of control over the molecule's physicochemical properties.

Application in the Design of Enzyme Inhibitors

One area where this compound and its analogs have shown promise is in the development of enzyme inhibitors. For instance, in the design of inhibitors for protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways, a structurally related compound, 2,3-dimethylphenyloxalylaminobenzoic acid, was identified as a competitive inhibitor. nih.gov This highlights the potential of the 2,3-dimethylphenyl moiety, a core component of this compound, to be incorporated into larger molecules that can effectively target enzyme active sites. The rational design of such inhibitors would involve using the this compound scaffold as a starting point and elaborating its structure to optimize interactions with specific residues within the PTP1B active site.

Use in Developing Receptor Antagonists

The development of receptor antagonists is another area where this versatile scaffold can be applied. For example, in the design of antagonists for the P2Y14 receptor, which is involved in inflammatory processes, a series of 3-amide benzoic acid derivatives were identified as potent antagonists. nih.gov While not identical, this research underscores the utility of substituted benzoic acids in targeting G protein-coupled receptors. The this compound scaffold could be rationally employed to develop novel P2Y14 receptor antagonists by synthesizing amide derivatives and evaluating their structure-activity relationships. The bromine and dimethyl groups would be expected to play a crucial role in defining the binding affinity and selectivity for the receptor.

Potential in Anti-inflammatory and Anticancer Drug Discovery

The anti-inflammatory potential of benzoic acid derivatives is well-documented. mdpi.commdpi.comsemanticscholar.orgnih.gov The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the modification of a central acidic scaffold to enhance potency and reduce side effects. The unique substitution pattern of this compound makes it an attractive candidate for the development of new anti-inflammatory agents.

Furthermore, the benzoic acid nucleus is a common feature in a number of anticancer agents. preprints.org The rational design of new anticancer drugs could involve the incorporation of the this compound moiety into molecules designed to interact with specific targets in cancer cells, such as kinases or other enzymes involved in cell proliferation.

Below is an interactive data table summarizing the key molecular features of this compound and their relevance in the rational design of bioactive molecules.

| Molecular Feature | Type of Influence | Relevance in Drug Design | Potential Therapeutic Applications |

| Carboxylic Acid | Interaction | Primary binding moiety (hydrogen bonding, ionic interactions) | Broad applicability |

| 5-Bromo Substituent | Electronic & Lipophilic | Halogen bonding, increased membrane permeability, pKa modulation | Enzyme Inhibition, Receptor Antagonism |

| 2,3-Dimethyl Substituents | Steric & Lipophilic | Conformational restriction, metabolic stability, enhanced binding affinity | Enzyme Inhibition, Receptor Antagonism, Anti-inflammatory, Anticancer |

Q & A

Q. What are the common synthetic routes for 5-Bromo-2,3-dimethylbenzoic acid, and how do reaction conditions affect yield and purity?

The synthesis typically involves bromination of 2,3-dimethylbenzoic acid. Two primary methods are:

- Method A : Direct bromination using bromine (Br₂) with iron (Fe) or aluminum bromide (AlBr₃) as catalysts under controlled temperatures (60–80°C). This approach yields ~70–85% purity but may produce di-brominated by-products .

- Method B : Use of N-bromosuccinimide (NBS) in aqueous sulfuric acid (H₂SO₄), which offers better regioselectivity. For example, 80% H₂SO₄ with NBS at 50°C achieves ~93% purity .

Q. Key Variables Affecting Yield/Purity :

| Variable | Impact on Reaction Outcome |

|---|---|

| Catalyst (Fe vs. AlBr₃) | AlBr₃ increases reaction rate but may lower selectivity |

| H₂SO₄ concentration | Higher concentrations (>90%) reduce by-products like 3,5-dibromo derivatives |

| Temperature | Elevated temperatures accelerate bromination but risk decomposition |

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, aromatic protons appear as distinct multiplets in δ 7.2–8.0 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .

- HPLC : Quantifies purity and detects impurities (e.g., residual starting material or di-brominated by-products). Use C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (243.10 g/mol) and isotopic patterns due to bromine .

Q. How should this compound be stored to prevent degradation?

Store at 0–6°C in airtight, light-protected containers. The carboxylic acid group is prone to hygroscopicity, so desiccants (e.g., silica gel) are recommended. Avoid prolonged exposure to bases or oxidizing agents to prevent decarboxylation or debromination .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize di-brominated by-products?

- Stoichiometric Control : Use a 1:1 molar ratio of brominating agent (Br₂ or NBS) to substrate to limit over-bromination.

- Selective Catalysts : Aluminum bromide (AlBr₃) enhances para-selectivity but may require lower temperatures (40–50°C) .

- In Situ Monitoring : Employ TLC or HPLC to terminate the reaction at ~80% conversion, isolating the mono-brominated product before by-product formation .

Q. Example Optimization Data :

| Brominating Agent | By-Product (%) | Yield (%) |

|---|---|---|

| Br₂ (Fe catalyst) | 12–18 | 72 |

| NBS (H₂SO₄) | 4–7 | 89 |

Q. What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Models transition states to predict reactivity at specific positions. For example, bromine at the 5-position is more susceptible to substitution due to steric and electronic effects from adjacent methyl groups .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., near bromine) for nucleophilic attack .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural verification?

- Comparative Analysis : Cross-reference observed shifts with literature values for analogous compounds (e.g., 6-Bromo-2,3-dimethylbenzoic acid in ).

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded aromatic regions.

- Isotopic Labeling : Introduce deuterated analogs to confirm assignments of exchangeable protons (e.g., -COOH) .

Q. What strategies enhance the compound’s utility in medicinal chemistry (e.g., as a pharmacophore)?

- Derivatization : Convert the carboxylic acid to esters or amides to improve bioavailability. For example, methyl ester derivatives show enhanced membrane permeability .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with chlorine) to study effects on target binding. Benzofuran analogs with similar substitution patterns exhibit anti-inflammatory activity .

Q. How does the steric bulk of methyl groups influence regioselectivity in cross-coupling reactions?

The 2,3-dimethyl groups create steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the less hindered 5-bromo position. Computational models suggest a 10–15% energy barrier increase for reactions at the 2- or 3-positions due to methyl group proximity .

Q. Table 1: Comparative Bromination Efficiency

| Condition | Purity (%) | Di-Brominated By-Product (%) |

|---|---|---|

| Br₂, Fe, 70°C | 78 | 15 |

| NBS, 80% H₂SO₄, 50°C | 93 | 5 |

| NBS, 70% H₂SO₄, 50°C | 85 | 8 |

Q. Table 2: Stability Under Storage Conditions

| Condition | Degradation After 6 Months (%) |

|---|---|

| 25°C, exposed to light | 22 |

| 0–6°C, desiccated | <5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.